![molecular formula C22H20O2 B14208220 {4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid CAS No. 833485-31-7](/img/structure/B14208220.png)
{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Biphenylacetic acid can be synthesized through various methods. One common method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method includes condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production of 4-Biphenylacetic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-ethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its anti-inflammatory properties.
Medicine: Used in the development of anti-inflammatory drugs and studied for its pharmacological properties.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
4-Biphenylacetic acid exerts its effects by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . It interacts with the cyclooxygenase (COX) enzymes, blocking their activity and reducing the production of inflammatory mediators . This leads to a decrease in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid: Another biphenyl derivative with similar anti-inflammatory properties.
Phenylacetic acid: A simpler analog with a single phenyl ring.
Biphenyl-4-carboxylic acid: A related compound with a carboxylic acid group directly attached to the biphenyl ring.
Uniqueness
4-Biphenylacetic acid is unique due to its specific structure, which allows it to form solid inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability . Its ability to interact with quinolone antibacterial agents and induce functional blockade of γ-aminobutyric acid receptors further distinguishes it from other similar compounds .
Properties
CAS No. |
833485-31-7 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-[2-(2-phenylphenyl)ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C22H20O2/c23-22(24)16-18-12-10-17(11-13-18)14-15-20-8-4-5-9-21(20)19-6-2-1-3-7-19/h1-13H,14-16H2,(H,23,24) |
InChI Key |
UZGQVMNANRFNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



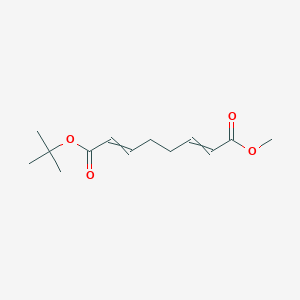
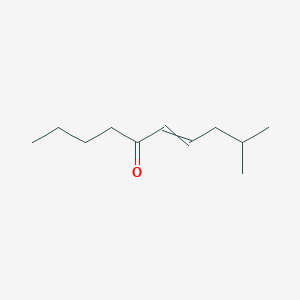
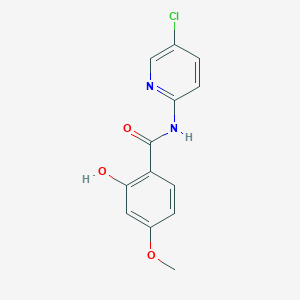
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
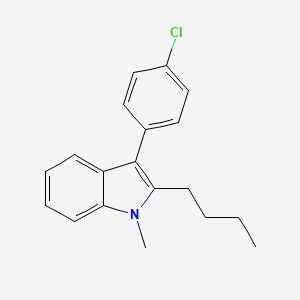
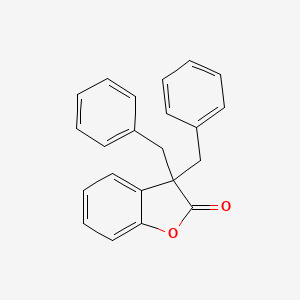

![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
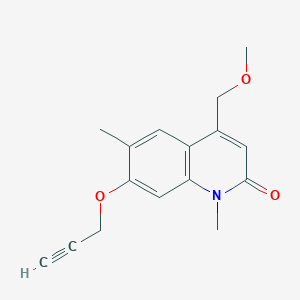
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
